Ethyl 8-methoxyocta-2,7-dienoate
Description
Ethyl 8-methoxyocta-2,7-dienoate (C₁₁H₁₈O₃) is an unsaturated ester featuring a conjugated diene system (2,7-diene) and a methoxy group at the 8-position.
- Structure: The ethyl ester group at position 1 and methoxy substituent at position 8 differentiate it from simpler dienoates. Conjugation across C2–C3 and C7–C8 may enhance stability and influence reactivity in cycloadditions or catalytic transformations .
- Synthetic Relevance: Similar compounds are synthesized via transition-metal catalysis (e.g., nickel- or cobalt-mediated cyclizations) or hydrogenation protocols .
Properties
CAS No. |
110744-14-4 |
|---|---|
Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
ethyl 8-methoxyocta-2,7-dienoate |
InChI |
InChI=1S/C11H18O3/c1-3-14-11(12)9-7-5-4-6-8-10-13-2/h7-10H,3-6H2,1-2H3 |
InChI Key |
FBPCDRGXEPLQOG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CCCCC=COC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 8-methoxyocta-2,7-dienoate can be synthesized through the esterification of 8-methoxyocta-2,7-dienoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the equilibrium towards ester formation .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired ester in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-methoxyocta-2,7-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: 8-methoxyocta-2,7-dienoic acid or 8-methoxyocta-2,7-dienal.
Reduction: 8-methoxyocta-2,7-dienol.
Substitution: Various substituted octadienoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 8-methoxyocta-2,7-dienoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of fragrances, flavoring agents, and as an intermediate in the synthesis of other chemicals
Mechanism of Action
The mechanism of action of ethyl 8-methoxyocta-2,7-dienoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Key Observations:
Ester Group Impact :
- Ethyl esters (e.g., compounds in ) generally exhibit higher lipophilicity than methyl esters, influencing solubility in organic phases during extraction .
- tert-Butyl esters (e.g., ) provide steric protection for sensitive functional groups (e.g., hydroxyls) in multistep syntheses.
Aryl or sulfinyl groups (e.g., ) introduce steric and electronic complexity, enabling applications in asymmetric catalysis or drug design.
Synthetic Methods :
- Catalytic hydrogenation (Pd/C, H₂) is common for diene saturation (e.g., ).
- Transition-metal catalysts (Ni, Co) enable stereoselective cyclizations critical for natural product synthesis .
Applications: Pharmaceutical intermediates: Compounds like tert-butylocta-2,7-dienoate () are pivotal in cryptophycin analogs (anticancer agents). Agrochemicals: Phosphorylated derivatives () may serve as pesticide precursors.
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